

An In-depth Technical Guide to 2,5-Dimethyl-4-iodophenol

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Compound of Interest

Compound Name: 2,5-Dimethyl-4-iodophenol

CAS No.: 114971-53-8

Cat. No.: B050664

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,5-Dimethyl-4-iodophenol**, a key substituted phenol derivative. We will delve into its fundamental physicochemical properties, logical synthetic pathways, and spectroscopic characteristics. The primary focus will be on its functional role as a versatile intermediate in synthetic organic chemistry, particularly within the context of drug discovery and materials science. The guide will explore the causality behind its reactivity, with an emphasis on the strategic importance of the iodo-substituent in modern cross-coupling methodologies. Detailed, representative protocols and data are presented to provide field-proven insights for laboratory applications.

Core Physicochemical Properties

2,5-Dimethyl-4-iodophenol is a polysubstituted aromatic compound. The presence of a hydroxyl group, two methyl groups, and an iodine atom on the benzene ring imparts a unique combination of steric and electronic properties that are valuable in chemical synthesis.

A summary of its key identifiers and properties is presented below.

Property	Value	Source
Molecular Weight	248.06 g/mol	[1]
Molecular Formula	C ₈ H ₉ IO	[1]
CAS Number	114971-53-8	[1]
Common Synonyms	4-IODO-2,5-DIMETHYLPHENOL; 2-Hydroxy-5-iodo-p-xylene	[1]

Below is the chemical structure of **2,5-Dimethyl-4-iodophenol**, rendered using the DOT language.

Caption: Chemical structure of **2,5-Dimethyl-4-iodophenol**.

Synthesis and Mechanistic Rationale

The synthesis of **2,5-Dimethyl-4-iodophenol** typically proceeds via electrophilic aromatic substitution on the precursor, 2,5-dimethylphenol. The choice of iodinating agent and reaction conditions is critical to achieving high regioselectivity and yield.

Core Directive: The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In 2,5-dimethylphenol, the C4 position (para to the hydroxyl) is sterically accessible and electronically enriched, making it the primary site for iodination.

A common and effective method involves using an iodine source in the presence of an oxidizing agent.

Synthetic Workflow:

- Precursor: 2,5-Dimethylphenol (also known as 2,5-xylenol).
- Iodine Source: Molecular iodine (I₂).

- **Oxidizing Agent/Catalyst:** A mild oxidizing agent, such as sodium iodide in the presence of sodium hypochlorite, or N-Iodosuccinimide (NIS), is often employed. The purpose of the oxidant is to generate a more potent electrophilic iodine species (e.g., I⁺) in situ.
- **Solvent:** A polar aprotic solvent like acetonitrile or a chlorinated solvent like dichloromethane is suitable.

Mechanism Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich aromatic ring of 2,5-dimethylphenol attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base (like water or the solvent) restores aromaticity and yields the final product, **2,5-Dimethyl-4-iodophenol**.

Spectroscopic Characterization (Predicted)

While specific spectra require experimental acquisition, the structure of **2,5-Dimethyl-4-iodophenol** allows for the confident prediction of its key spectroscopic signatures.

¹H NMR (Proton NMR):

- **Aromatic Protons:** Two singlets are expected in the aromatic region (typically 6.5-8.0 ppm). One proton is ortho to the hydroxyl group and meta to the iodine, while the other is meta to the hydroxyl and ortho to the iodine. Their distinct electronic environments will result in different chemical shifts.
- **Methyl Protons:** Two singlets, each integrating to 3 protons, will be observed in the aliphatic region (typically 2.0-2.5 ppm), corresponding to the two non-equivalent methyl groups at the C2 and C5 positions.
- **Hydroxyl Proton:** A broad singlet, whose chemical shift is concentration and solvent-dependent, will be present for the phenolic -OH group.

¹³C NMR (Carbon NMR):

- **Aromatic Carbons:** Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbon bearing the iodine (C4) will be significantly shielded, appearing at a characteristic upfield shift (typically 90-100 ppm). The carbon attached to the hydroxyl group

(C1) will be deshielded (typically 150-160 ppm). The remaining four aromatic carbons will have distinct shifts based on their substitution.

- Methyl Carbons: Two signals in the upfield region (typically 15-25 ppm) will correspond to the two methyl carbons.

Mass Spectrometry (MS):

- The electron ionization mass spectrum will show a prominent molecular ion (M^+) peak at $m/z = 248$. A characteristic fragmentation pattern would involve the loss of a methyl group ($M-15$) or an iodine atom.

Applications in Drug Development and Organic Synthesis

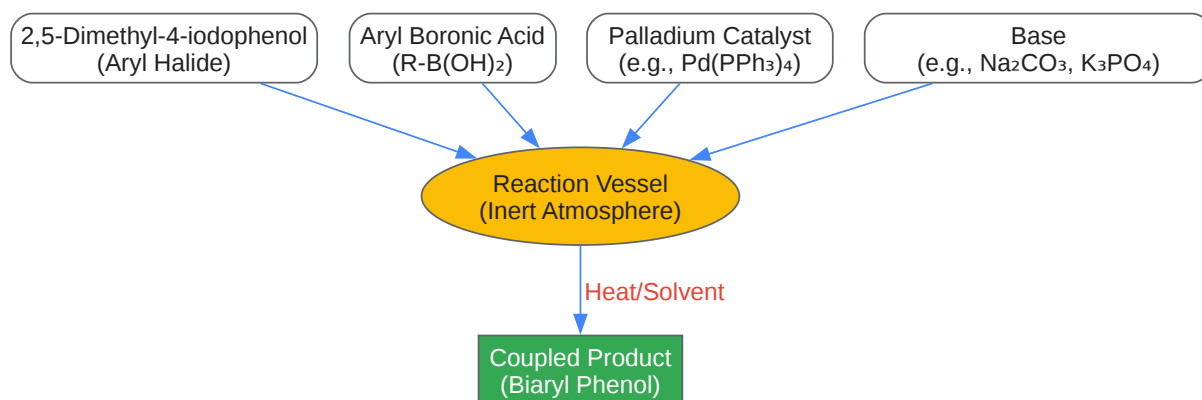
The true value of **2,5-Dimethyl-4-iodophenol** for researchers lies in its utility as a building block for more complex molecules. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

[2]

Key Applications:

- Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of drug molecules and small molecule inhibitors.[2] The iodophenol moiety can be elaborated into more complex structures that target specific biological pathways.
- Cross-Coupling Reactions: The iodine substituent provides a reactive handle for a wide array of powerful C-C and C-heteroatom bond-forming reactions, including:
 - Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
 - Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.[2]
 - Heck Coupling: Reaction with alkenes.
 - Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

The hydroxyl group can also be used as a synthetic handle, for instance, through etherification to introduce additional functionality.[2]



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Caption: Workflow for a representative Suzuki cross-coupling reaction.

Representative Experimental Protocol: Suzuki Coupling

This protocol is a self-validating, representative methodology for using an aryl iodide like **2,5-Dimethyl-4-iodophenol** in a Suzuki coupling reaction. The success of the reaction is validated by the consumption of starting materials and the formation of the new biaryl product, which can be monitored by TLC or LC-MS.

Objective: To synthesize a 4-aryl-2,5-dimethylphenol derivative.

Materials:

- **2,5-Dimethyl-4-iodophenol** (1.0 eq)
- Arylboronic acid (1.2 eq)

- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)
- Base (e.g., Potassium Carbonate, 2.0 eq)
- Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

Procedure:

- Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add **2,5-Dimethyl-4-iodophenol**, the arylboronic acid, and the base.
- Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical as the palladium catalyst is sensitive to oxygen.
- Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.
- Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter and concentrate the organic layer in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure 4-aryl-2,5-dimethylphenol.

Safety and Handling

- General: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Hazards: While a specific safety data sheet for this compound was not retrieved, related iodophenols are known to be irritants. Assume the compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.
- Storage: Store in a cool, dry place away from light and oxidizing agents. It is recommended to store it under an inert atmosphere if high purity is to be maintained over long periods.

References

- **2,5-Dimethyl-4-iodophenol** - CAS:114971-53-8 - Sunway Pharm Ltd. Sunway Pharm Ltd.
- What are the applications and chemical properties of 4-Iodophenol? - FAQ - Guidechem. Guidechem.

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Sources

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- 2. Page loading... [guidechem.com]
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